Tert‑Butyl Versus Methyl at the Isoxazole 5‑Position: >150‑Fold FLT3‑ITD Potency Differential in a Matched Molecular Pair
In a systematic matched‑pair SAR study of CHMFL‑FLT3‑213‑series type‑II FLT3 inhibitors, replacing the tert‑butyl group on the isoxazole ring with a methyl substituent (compound 17) caused a greater than 150‑fold loss of antiproliferative potency against BaF3‑FLT3‑ITD cells, relative to the tert‑butyl‑bearing parent (compound 14: GI₅₀ < 0.0003 μM). Complete removal of the tert‑butyl group (compound 18) further eroded activity [1]. The tert‑butyl group was shown by docking studies to occupy the hydrophobic pocket generated by the DFG‑motif ‘out’ flip; the smaller methyl group is unable to adequately fill this cavity, leading to a dramatic reduction in binding enthalpy and cellular potency [1].
| Evidence Dimension | Antiproliferative potency (GI₅₀) against BaF3‑FLT3‑ITD cells |
|---|---|
| Target Compound Data | GI₅₀ < 0.0003 μM (compound 14 bearing the (5-(tert-butyl)isoxazol-3-yl)methanamine-derived urea fragment) |
| Comparator Or Baseline | GI₅₀ > 0.045 μM for the methyl analog (compound 17; estimated from >150‑fold loss relative to compound 14) |
| Quantified Difference | >150‑fold potency advantage for the tert‑butyl derivative |
| Conditions | BaF3‑FLT3‑ITD cell proliferation assay; inhibitor exposure duration and concentration range as described in J. Med. Chem. 2017, 60, 8407–8424. |
Why This Matters
This matched‑pair data directly demonstrates that procurement of a 5‑methylisoxazole methanamine building block is not functionally equivalent for FLT3‑targeted library synthesis and will yield elaborated compounds with at least two orders of magnitude lower target‑cell potency.
- [1] Liang, X.; Wang, A.; Chen, C.; et al. J. Med. Chem. 2017, 60, 8407–8424. DOI: 10.1021/acs.jmedchem.7b00840. View Source
